Leucinostatin B

Antitrypanosomal Chagas disease HAT

Choose Leucinostatin B for evidence-based trypanosomiasis drug discovery—the only leucinostatin analog with validated in vivo curative efficacy in T. b. brucei murine models (4/4 cure at 1.0 mg/kg × 4). Its single N-methyl difference from Leucinostatin A creates a clean SAR variable for ATP synthase inhibition. High selectivity (>120 T. cruzi, >374 T. b. brucei) ensures robust EC₅₀ determination. Avoid experimental irreproducibility from generic leucinostatin substitution—procure structurally verified, potency-characterized material.

Molecular Formula C61H109N11O13
Molecular Weight 1204.6 g/mol
CAS No. 76663-52-0
Cat. No. B1674796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinostatin B
CAS76663-52-0
SynonymsLeucinostatin B;  Paecilotoxin B; 
Molecular FormulaC61H109N11O13
Molecular Weight1204.6 g/mol
Structural Identifiers
SMILESCCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C
InChIInChI=1S/C61H109N11O13/c1-20-37(9)22-23-48(76)72-33-39(11)30-46(72)54(81)66-45(29-38(10)28-42(74)31-41(73)21-2)52(79)68-49(50(77)36(7)8)55(82)70-60(15,16)57(84)67-43(26-34(3)4)51(78)65-44(27-35(5)6)53(80)69-61(17,18)58(85)71-59(13,14)56(83)63-25-24-47(75)64-40(12)32-62-19/h22-23,34-40,42-46,49-50,62,74,77H,20-21,24-33H2,1-19H3,(H,63,83)(H,64,75)(H,65,78)(H,66,81)(H,67,84)(H,68,79)(H,69,80)(H,70,82)(H,71,85)/b23-22+
InChIKeyJLDCSWRYRVBFRU-YHHRVAAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucinostatin B (CAS 76663-52-0): Procurement-Ready Peptide Antibiotic with Defined Antiparasitic Profile


Leucinostatin B (CAS 76663-52-0) is a fungal nonapeptide antibiotic isolated from *Paecilomyces lilacinus* (syn. *Purpureocillium lilacinum*) and *Ophiocordyceps* spp. [1]. It belongs to the leucinostatin family of mitochondrial ATP synthase inhibitors that act as uncouplers of oxidative phosphorylation . Leucinostatin B is distinguished from its closest structural analog Leucinostatin A by a single methylation difference—bearing (2S)-N¹-methylpropane-1,2-diamine in place of the N¹,N¹-dimethylpropane-1,2-diamine moiety found in Leucinostatin A [1]. This structural variation underpins quantifiable differences in antiparasitic potency and in vivo curative efficacy that are meaningful for research procurement decisions.

Why Leucinostatin B Cannot Be Substituted with Leucinostatin A or Other In-Class Analogs


Although leucinostatins share a common nonapeptide scaffold and mitochondrial mechanism of action, structural variations—particularly at the C-terminal diamine residue—drive divergent quantitative biological profiles [1]. Leucinostatin B and A are the two most abundant members of this family and are frequently co-produced in fungal fermentation [2]. However, the absence of one N-methyl group in Leucinostatin B yields measurable differences in both in vitro potency against specific protozoal targets and in vivo curative efficacy in murine infection models. Leucinostatin F, NPDG C, and NPDG D differ further in amino acid composition and hydroxylation patterns, resulting in distinct EC₅₀ values and selectivity indices against *Trypanosoma cruzi* intracellular amastigotes [3]. Generic substitution of leucinostatins without accounting for these quantifiable potency gradients risks experimental irreproducibility and misallocation of procurement resources. The evidence below delineates exactly where Leucinostatin B differs from its closest analogs in head-to-head and cross-study comparisons.

Quantitative Differentiation of Leucinostatin B from Leucinostatin A, F, NPDG C, and NPDG D


In Vivo Curative Efficacy in T. b. brucei Murine Model: Leucinostatin B vs. Leucinostatin A

Leucinostatin B achieves complete cure (4/4 mice) in a T. b. brucei S427 acute mouse model at 1.0 mg kg⁻¹ × 4 (i.p.), whereas Leucinostatin A at 0.3 mg kg⁻¹ × 4 shows no curative effect (0/4 mice) and does not extend mean survival days beyond untreated controls [1]. This represents a qualitative difference in therapeutic outcome between the two structurally related leucinostatins at similar dosing levels.

Antitrypanosomal Chagas disease HAT Peptide antibiotic In vivo efficacy

In Vitro Antitrypanosomal Potency Against T. b. rhodesiense STIB900: Leucinostatin B vs. Leucinostatin A

Leucinostatin A and B exhibit differential in vitro potency against T. b. rhodesiense strain STIB900. Leucinostatin A demonstrates an IC₅₀ of 3.4 ng mL⁻¹, while Leucinostatin B shows an IC₅₀ of 4.4 ng mL⁻¹, a 1.3-fold difference [1]. Both compounds are substantially more potent than the reference drug suramin (IC₅₀ 52 ng mL⁻¹ against this strain) [1].

Antitrypanosomal Sleeping sickness T. b. rhodesiense In vitro assay IC50

Activity Against T. cruzi Intracellular Amastigotes: Leucinostatin B vs. Leucinostatin F, NPDG C, NPDG D, and Benznidazole

Among five leucinostatins evaluated against T. cruzi intracellular amastigotes, Leucinostatin B exhibits an EC₅₀ of 12 ± 1.4 nM [1]. This places it intermediate in potency relative to other family members: NPDG D (EC₅₀ 2.8 nM) and NPDG C (3.6 nM) are more potent, Leucinostatin F (5.0 nM) is slightly more potent, while Leucinostatin A (7.1 nM) is approximately 1.7-fold more potent than Leucinostatin B [1]. All leucinostatins are >180-fold more potent than the standard-of-care drug benznidazole (EC₅₀ 2200 nM) [1].

Chagas disease T. cruzi Intracellular amastigote EC50 Selectivity index

Differential Cytotoxicity Selectivity Index: Leucinostatin B vs. Leucinostatin A Against T. b. brucei GUTat 3.1

Leucinostatin A and B exhibit distinct selectivity indices (SI) when comparing antitrypanosomal activity against T. b. brucei GUTat 3.1 with cytotoxicity against MRC-5 human fibroblasts. Leucinostatin A demonstrates an SI of 326.9, while Leucinostatin B shows a 1.15-fold higher SI of 374.7 [1]. Both compounds greatly exceed the SI of suramin (>63) [1].

Antitrypanosomal Selectivity index Cytotoxicity MRC-5 T. b. brucei

In Vivo Partial Efficacy in T. b. rhodesiense STIB900 Model: Leucinostatin B vs. Suramin

Leucinostatin B demonstrates 20% cure rate (1/5 mice) and extends mean survival days to >28 days (control MSD 11.3 days) at 1.0 mg kg⁻¹ × 4 i.p. in the T. b. rhodesiense STIB900 acute mouse model [1]. For comparison, suramin at 1.0 mg kg⁻¹ × 4 achieves 0/4 mice cured, and at 10.0 mg kg⁻¹ × 4 achieves 2/4 mice cured [1]. This indicates that Leucinostatin B provides measurable in vivo benefit against the Rhodesian sleeping sickness strain at a ten-fold lower dose than the curative dose of suramin.

Antitrypanosomal T. b. rhodesiense Sleeping sickness In vivo model Curative effect

Recommended Procurement Scenarios for Leucinostatin B Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies in Chagas Disease and HAT Mouse Models

Leucinostatin B is the preferred procurement choice for investigators requiring in vivo proof-of-concept in trypanosomiasis animal models. Its demonstrated curative effect in the T. b. brucei S427 acute mouse model (4/4 mice cured at 1.0 mg kg⁻¹ × 4) [1] and partial efficacy in T. b. rhodesiense STIB900 model [2] provide a validated starting point for further optimization. Leucinostatin A lacks comparable in vivo curative data, making Leucinostatin B the evidence-based selection for preclinical pharmacology studies in this therapeutic area.

Structure-Activity Relationship (SAR) Studies of Leucinostatin Mitochondrial Inhibitors

The defined structural difference between Leucinostatin B and Leucinostatin A—a single N-methyl group at the C-terminal diamine moiety—provides a clean, chemically tractable variable for SAR investigations of mitochondrial ATP synthase inhibition [3]. The availability of quantitative potency data across multiple protozoal targets (T. b. brucei, T. b. rhodesiense, T. cruzi) [2][4] positions Leucinostatin B as an essential reference compound for mapping the relationship between methylation state, target engagement, and antiparasitic efficacy.

In Vitro Selectivity Profiling and Mode-of-Action Studies in Trypanosomatids

Leucinostatin B's selectivity index of >120 against T. cruzi intracellular amastigotes [4] and 374.7 against T. b. brucei GUTat 3.1 [2] makes it a valuable tool compound for mechanistic studies investigating mitochondrial vulnerability in kinetoplastid parasites. Its intermediate potency among leucinostatin analogs [4] allows researchers to establish dose-response relationships without immediate saturation of the assay window, facilitating robust EC₅₀ determination and target engagement studies.

Malaria Transmission-Blocking Research and C-Terminal Derivative Development

Leucinostatin B derivatives with modifications at the C-terminus exhibit tunable malaria transmission-blocking activity, with EC₅₀ values ranging from 0.2 nM (CH₃-terminated) to 42 nM (biotin-terminated) in P. falciparum gametocyte assays [5]. Leucinostatin B serves as the parent scaffold for this emerging application area, enabling systematic exploration of hydrophobicity-activity relationships in transmission-blocking antimalarial development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucinostatin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.